5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide 5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16356823
InChI: InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23)
SMILES:
Molecular Formula: C15H11BrClN5OS2
Molecular Weight: 456.8 g/mol

5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC16356823

Molecular Formula: C15H11BrClN5OS2

Molecular Weight: 456.8 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-[(2-chlorobenzyl)sulfanyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]pyrimidine-4-carboxamide -

Specification

Molecular Formula C15H11BrClN5OS2
Molecular Weight 456.8 g/mol
IUPAC Name 5-bromo-2-[(2-chlorophenyl)methylsulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Standard InChI InChI=1S/C15H11BrClN5OS2/c1-8-21-22-15(25-8)20-13(23)12-10(16)6-18-14(19-12)24-7-9-4-2-3-5-11(9)17/h2-6H,7H2,1H3,(H,20,22,23)
Standard InChI Key MNIPMEWKZUBFNZ-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Br)SCC3=CC=CC=C3Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The molecule’s pyrimidine ring serves as the central scaffold, substituted at the 2-position with a [(2-chlorobenzyl)sulfanyl] group and at the 4-position with a carboxamide linkage to a 5-methyl-1,3,4-thiadiazole ring. Bromination at the 5-position introduces steric and electronic effects that modulate reactivity and intermolecular interactions . The (2E)-configuration of the thiadiazole-ylidene group ensures planar geometry, facilitating π-π stacking interactions with biological targets .

Table 1: Molecular Properties of 5-Bromo-2-[(2-Chlorobenzyl)sulfanyl]-N-[(2E)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene]Pyrimidine-4-Carboxamide

PropertyValue
Molecular FormulaC₁₅H₁₁BrClN₅OS₂
Molecular Weight456.76 g/mol
CAS Registry NumberNot yet assigned
Key Functional GroupsBromopyrimidine, Thioether, Thiadiazole Carboxamide

The 2-chlorobenzyl group enhances lipophilicity compared to its 2-fluorophenyl analog (CAS 942852-91-7) , potentially improving membrane permeability. Computational modeling predicts a logP value of ~3.2, indicating moderate solubility in lipid-rich environments .

Synthetic Pathways and Reaction Mechanisms

Precursor Utilization and Cyclization Strategies

Synthesis likely begins with 5-bromopyrimidine-2-carboxamide (CAS 38275-60-4), a commercially available precursor . Thioether formation via nucleophilic substitution with 2-chlorobenzyl mercaptan introduces the [(2-chlorobenzyl)sulfanyl] group. Subsequent condensation with 5-methyl-1,3,4-thiadiazol-2-amine under coupling agents like EDCI/HOBt yields the target compound. Alternative routes may involve cyclocondensation of thiourea derivatives with α-haloketones to construct the thiadiazole ring .

Table 2: Comparative Analysis of Synthetic Intermediates

IntermediateRole in SynthesisReference
5-Bromopyrimidine-2-carboxamidePyrimidine core functionalization
2-Chlorobenzyl mercaptanThioether substituent source
5-Methyl-1,3,4-thiadiazol-2-amineThiadiazole ring incorporation

Reaction optimization studies for analogous compounds highlight the importance of anhydrous conditions and catalytic base (e.g., K₂CO₃) to suppress side reactions such as hydrolysis of the thioether bond .

Comparative Analysis with Structural Analogs

Fluorophenyl vs. Chlorobenzyl Derivatives

Future Directions and Research Opportunities

Target Identification and Optimization

Priority areas include:

  • In vitro screening against ESKAPE pathogens and NCI-60 cancer cell lines to establish baseline activity.

  • ADMET profiling to assess solubility, cytochrome P450 interactions, and plasma protein binding.

  • X-ray crystallography to resolve the compound’s binding mode with putative targets like dihydrofolate reductase or tubulin .

Modifying the thiadiazole ring’s methyl group to bulkier substituents (e.g., isopropyl) may enhance selectivity for bacterial over human cells .

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